1-Chloroethyl isocyanate

Description

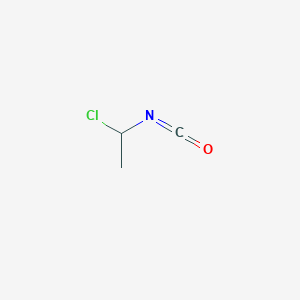

1-Chloroethyl isocyanate (CAS 1943-83-5) is an organochlorine compound with the molecular formula C₃H₄ClNO and a molecular weight of 105.52 g/mol . Structurally, it consists of a two-carbon ethyl chain where the first carbon is bonded to a chlorine atom, and the second carbon is attached to an isocyanate (–NCO) group (IUPAC name: 1-chloro-2-isocyanatoethane). Key physical properties include a boiling point of 56°C and a density of 1.237 g/mL .

This compound is primarily used in pharmaceutical synthesis. For example, it serves as a precursor in the production of 1-chloroethyl isopropyl carbonate, a key intermediate in synthesizing the antibiotic cefpodoxime proxetil . Additionally, its breakdown product, 2-chloroethyl isocyanate, has been implicated in inhibiting DNA repair mechanisms, enhancing the cytotoxicity of chemotherapeutic nitrosoureas .

Properties

Molecular Formula |

C3H4ClNO |

|---|---|

Molecular Weight |

105.52 g/mol |

IUPAC Name |

1-chloro-1-isocyanatoethane |

InChI |

InChI=1S/C3H4ClNO/c1-3(4)5-2-6/h3H,1H3 |

InChI Key |

BRHKJTJUIDDTSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(N=C=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The reactivity and applications of 1-chloroethyl isocyanate can be contextualized by comparing it with other isocyanates:

Table 1: Comparative Properties of Selected Isocyanates

Reactivity and Functional Differences

Electrophilicity :

- The chlorine atom in this compound increases the electrophilicity of the isocyanate group compared to alkyl analogues like n-butyl isocyanate , enhancing its reactivity with nucleophiles (e.g., amines, alcohols) .

- Chlorosulfonyl isocyanate exhibits dual reactivity due to its sulfonyl (–SO₂) and isocyanate groups, enabling reactions such as sulfonamide formation .

Thermal Stability: Polyurethanes derived from bio-based isocyanates (e.g., hexamethylene diisocyanate) show higher thermal stability with increasing isocyanate index, a trend less pronounced in chlorinated variants due to decomposition risks .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-chloroethyl isocyanate, and how can purity be optimized?

- Methodology : Synthesis typically involves reacting 1-chloroethylamine with phosgene or its derivatives under controlled anhydrous conditions. For purity optimization, employ fractional distillation (boiling range: 159–161°C ) and monitor by gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm the absence of side products like chloroformates or unreacted amines .

Q. How should this compound be characterized to confirm its structural identity and purity?

- Methodology : Use a combination of spectroscopic techniques:

- IR spectroscopy : Detect the isocyanate group (NCO) stretch at ~2250–2275 cm⁻¹ .

- ¹H/¹³C NMR : Confirm the ethyl-chloro substituent (δ ~1.5–1.7 ppm for CH₂Cl, δ ~45–50 ppm for the chloroethyl carbon) .

- Elemental analysis : Verify Cl and N content matches theoretical values (e.g., C: ~39%, Cl: ~23%) .

Q. What are the critical storage conditions to ensure the stability of this compound?

- Methodology : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass containers to prevent hydrolysis. Monitor moisture levels (<50 ppm) via Karl Fischer titration. Avoid contact with alcohols or amines to prevent unwanted carbamate formation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic additions?

- Methodology : Perform kinetic studies under varying solvents (polar vs. nonpolar) and temperatures. Use stopped-flow NMR to track intermediates. For example, in reactions with amines, compare rates of carbamate vs. urea formation. Computational modeling (DFT) can identify transition states and electronic effects of the chloroethyl group .

Q. What are the decomposition pathways of this compound under thermal stress, and how can these be mitigated?

- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C). Coupled GC-MS can detect volatile byproducts (e.g., HCl, CO₂). Stabilizers like hindered phenols or phosphites may reduce degradation rates .

Q. How can conflicting literature data on the reactivity of this compound with alcohols be resolved?

- Methodology : Replicate experiments under controlled humidity and solvent purity. Use kinetic isotope effects (KIE) to distinguish between nucleophilic vs. electrophilic pathways. Cross-validate results via high-resolution mass spectrometry (HRMS) to identify minor adducts .

Q. What advanced analytical techniques are most effective for detecting trace isocyanate residues in complex matrices?

- Methodology : Employ derivatization with 9-(methylaminomethyl)anthracene (MAMA) followed by HPLC-fluorescence detection (LOD: 0.02 µg/mL). For environmental samples, use solid-phase microextraction (SPME) paired with GC-MS to isolate and quantify residues .

Methodological Considerations

- Data Contradiction Analysis : When discrepancies arise (e.g., reaction yields in polar vs. nonpolar solvents), conduct sensitivity analysis to isolate variables like trace moisture or catalyst impurities. Reference standardized protocols from and for reproducible experimental design .

- Safety Protocols : Adhere to OSHA/NIOSH guidelines for isocyanate handling, including PPE (respirators, nitrile gloves) and fume hoods. Monitor workplace air via HPLC for compliance with exposure limits (<0.02 µg/m³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.